



# Application Notes and Protocols: Intrathecal Adrenomedullin (Rat) for Pain Research

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| Compound of Interest |                      |           |  |  |  |  |
|----------------------|----------------------|-----------|--|--|--|--|
| Compound Name:       | Adrenomedullin (rat) |           |  |  |  |  |
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of intrathecal (i.t.) administration of Adrenomedullin (AM) in rat models for pain research. Adrenomedullin, a potent vasodilator peptide, has been identified as a significant pronociceptive mediator in the central nervous system.[1][2] Understanding its mechanisms of action and having detailed protocols for its application are crucial for investigating novel analgesic targets.

### Introduction

Adrenomedullin is a 52-amino acid peptide belonging to the calcitonin gene-related peptide (CGRP) family.[1][2] It exerts its biological effects through heterodimeric receptors composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs), primarily RAMP2 and RAMP3, which form the AM1 and AM2 receptors, respectively. Intrathecal administration of AM in rats has been shown to induce hypersensitivity to noxious stimuli, mimicking pathological pain states. This makes it a valuable tool for studying the molecular and cellular mechanisms underlying pain and for screening potential analgesic compounds. The effects of AM can be blocked by the selective AM receptor antagonist, AM22-52.[1][2]

## **Key Signaling Pathways**

Intrathecal AM-induced pain hypersensitivity is mediated through the activation of several key intracellular signaling pathways within the spinal cord dorsal horn and dorsal root ganglia (DRG).[3][4][5][6] These include:



- PI3K/Akt/GSK3β Pathway: This pathway is critically involved in AM-induced heat hyperalgesia.[1]
- ERK Signaling Pathway: Activation of the ERK pathway contributes to the mechanical allodynia induced by AM.[5][6]
- cAMP/PKA Signaling Pathway: This pathway is also implicated in AM-mediated nociceptive signaling.[4]

## **Data Presentation**

Table 1: Dose-Response Effects of Intrathecal

<u>Adrenomedullin (AM) on Pain Behavior in Rats</u>

| Pain Model  | Agonist/Ant<br>agonist  | Dose                        | Route       | Observed<br>Effect                               | Reference |
|---|-------------------------|-----------------------------|-------------|--|-----------|
| Mechanical<br>Allodynia                           | Adrenomedull<br>in (AM) | 20 μg (daily<br>for 3 days) | Intrathecal | Prolonged<br>mechanical<br>allodynia on<br>day 3 | [3][6]    |
| Inflammatory Pain (Formalin Test)                 | AM22-52                 | Dose-<br>dependent          | Intrathecal | Decreased<br>phase 2<br>flinching                | [2]       |
| Neuropathic<br>Pain (Spinal<br>Nerve<br>Ligation) | AM22-52                 | 10 nmol<br>(daily)          | Intrathecal | Inhibited mechanical allodynia starting on day 6 | [7]       |
| Neuropathic<br>Pain (Spinal<br>Nerve<br>Ligation) | AM22-52                 | 10 nmol<br>(single dose)    | Intrathecal | Immediate attenuation of pain hypersensitivi ty  | [7]       |



# Table 2: Effects of Adrenomedullin (AM) and its <u>Antagonist on Cellular Signaling in Rat Spinal Cord/DRG</u>

| Treatment  | Measured<br>Parameter       | Tissue                  | Observed<br>Effect                    | Reference |
|--|-----------------------------|-------------------------|---------------------------------------|-----------|
| Adrenomedullin<br>(AM) (20 µg daily<br>for 3 days) | pERK<br>Expression          | Spinal Dorsal<br>Horn   | Increased                             | [3][6]    |
| Adrenomedullin<br>(AM) (20 µg daily<br>for 3 days) | nNOS<br>Expression          | Spinal Dorsal<br>Horn   | Increased                             | [3][6]    |
| Adrenomedullin<br>(AM) (10 nM for<br>3 hours)      | TRPV1<br>Expression         | DRG Explant<br>Cultures | Increased                             | [3][6]    |
| AM + AM22-52<br>(20 μg)                            | pERK and nNOS<br>Expression | Spinal Dorsal<br>Horn   | Inhibition of AM-<br>induced increase | [3][6]    |
| AM + AM22-52<br>(2 μM)                             | TRPV1<br>Expression         | DRG Explant<br>Cultures | No change in<br>TRPV1<br>expression   | [3][6]    |
| Spinal Nerve<br>Ligation + AM22-<br>52             | nNOS<br>Expression          | DRG                     | Suppressed increase                   | [7]       |
| Spinal Nerve<br>Ligation + AM22-<br>52 (daily)     | CGRP mRNA                   | Spinal Dorsal<br>Horn   | Inhibited<br>increase                 | [7]       |

# **Experimental Protocols**

## **Protocol 1: Intrathecal Catheter Implantation in Rats**

This protocol describes the surgical procedure for implanting an intrathecal catheter for chronic drug administration.

Materials:



- Male Sprague-Dawley rats (220-260 g)
- Anesthetic (e.g., pentobarbital, 50 mg/kg, i.p.)
- Polyethylene tubing (PE-10)
- Surgical instruments
- Sutures
- Antibiotics (e.g., ceftiofur sodium)

#### Procedure:

- Anesthetize the rat and shave the surgical area over the cisterna magna.
- Make a midline incision at the back of the head to expose the atlanto-occipital membrane.
- Carefully puncture the membrane with a 25-gauge needle.
- Insert a PE-10 catheter through the puncture and advance it caudally to the lumbar enlargement of the spinal cord (approximately 8.5 cm).
- Secure the catheter to the surrounding musculature with sutures.
- Exteriorize the other end of the catheter at the back of the neck and seal it.
- Close the incision and administer antibiotics to prevent infection.
- Allow the animals to recover for 5-7 days before commencing experiments.

## **Protocol 2: Formalin Test for Inflammatory Pain**

This test is used to assess nociceptive responses to a persistent chemical stimulus.

#### Materials:

5% formalin solution



- 1 ml syringe with a 27-gauge needle
- Observation chamber with a mirror to allow clear observation of the paws.

#### Procedure:

- Acclimatize the rat to the observation chamber for at least 30 minutes.
- Inject 50 μl of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
- Immediately return the animal to the observation chamber.
- Record the number of flinches of the injected paw during two distinct phases:
  - Phase 1 (Acute Phase): 0-5 minutes post-injection.
  - Phase 2 (Tonic Phase): 15-60 minutes post-injection.
- Intrathecal administration of Adrenomedullin or its antagonists should be performed at a predetermined time before the formalin injection.

## **Protocol 3: Von Frey Test for Mechanical Allodynia**

This test measures the withdrawal threshold to a mechanical stimulus.

#### Materials:

- Von Frey filaments of varying forces or an electronic Von Frey apparatus.
- Elevated mesh platform with enclosures for the rats.

#### Procedure:

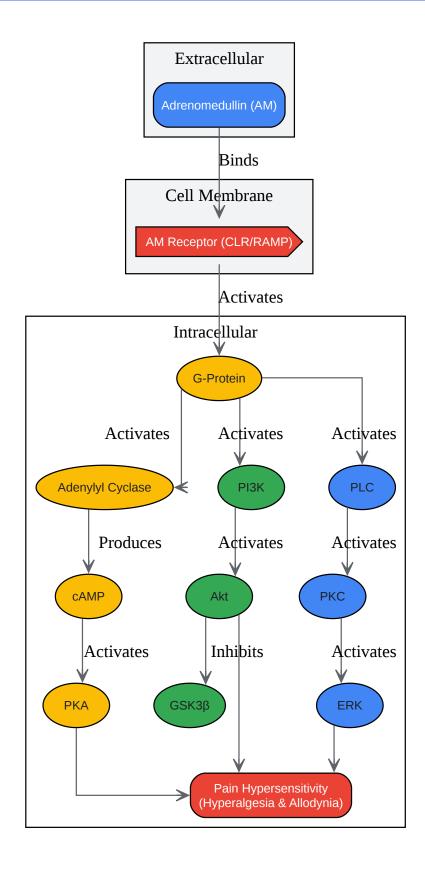
- Acclimatize the rat in the testing enclosure on the mesh platform for at least 30 minutes.
- Apply the von Frey filament to the plantar surface of the hind paw with increasing force.
- A positive response is noted as a sharp withdrawal of the paw.



- Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
- Intrathecal drug administration should precede the testing by a specified time, depending on the experimental design.

## **Visualizations**

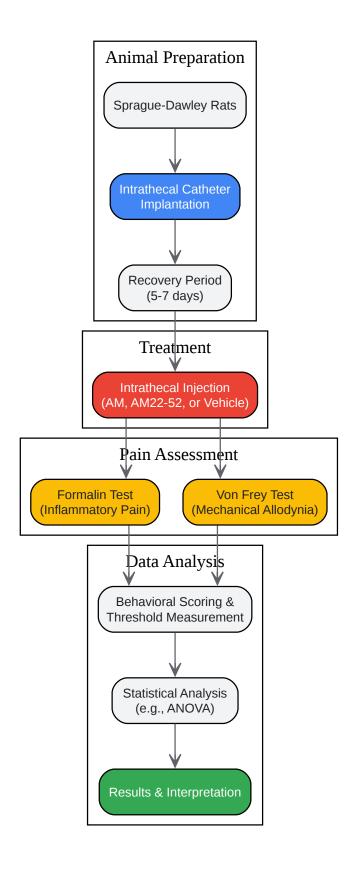




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Caption: Adrenomedullin Signaling Pathways in Pain.





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Caption: Experimental Workflow for Pain Research.



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